

M3258: A Technical Guide to a Selective LMP7 Inhibitor

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Compound of Interest

Compound Name: M3258

Cat. No.: B15568519

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Executive Summary

M3258 is an orally bioavailable, potent, and highly selective small molecule inhibitor of the immunoproteasome subunit LMP7 (Large Multifunctional Peptidase 7, also known as $\beta 5i$ or PSMB8).[1][2][3] Its reversible and specific mechanism of action presents a promising therapeutic strategy, particularly in hematological malignancies like multiple myeloma, by targeting cellular protein homeostasis with greater precision than pan-proteasome inhibitors.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, preclinical pharmacology, and relevant experimental protocols for **M3258**.

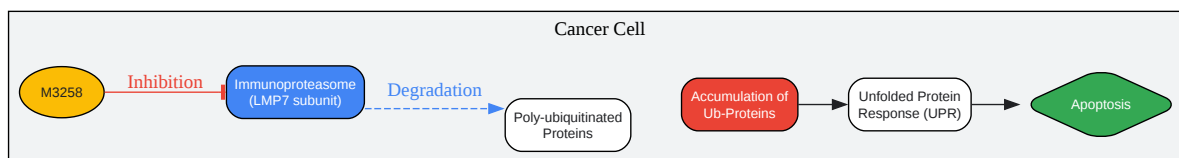
Chemical Structure and Properties

M3258 is an amido boronic acid derivative.[5] The boronic acid moiety is crucial for its reversible covalent interaction with the active site of the LMP7 subunit.[4]

Property	Value	Reference
Chemical Name	B-[(1R)-2-(3-benzofuranyl)-1- [[[(1S,2R,4R)-7- oxabicyclo[2.2.1]hept-2- ylcarbonyl]amino]ethyl]-boronic acid	[6]
Molecular Formula	C17H20BNO5	[6]
Molecular Weight	329.16 g/mol	[1][7]
CAS Number	2285330-15-4	[1][2][6]
Appearance	White to off-white solid	[1]
SMILES	OB(O)--INVALID-LINK-- ([H])O[C@@]2([H])C1=O">C @@HCC3=COC4=CC=CC=C 34	[6]
InChI Key	RFQDLTYXNINJON- OYNZBZHQSA-N	[6]
Solubility	Soluble in DMSO (30 mg/ml)	[6]
Storage	Store at -20°C for long-term stability (≥ 4 years)	[6]

Mechanism of Action

The ubiquitin-proteasome system is a critical pathway for protein degradation, maintaining cellular homeostasis. The immunoproteasome is a specific form of the proteasome predominantly expressed in hematopoietic cells.[2][5] **M3258** selectively inhibits the chymotrypsin-like activity of the LMP7 subunit of the immunoproteasome.[2] This inhibition leads to a disruption of the degradation of poly-ubiquitinated proteins, causing an accumulation of these proteins within the cell.[2] The resulting proteotoxic stress triggers the unfolded protein response (UPR) and ultimately induces apoptosis in cancer cells, particularly those dependent on immunoproteasome function like multiple myeloma cells.[1][2]



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Figure 1: Mechanism of action of **M3258**.

Preclinical Pharmacology

Potency and Selectivity

M3258 demonstrates high potency against the LMP7 subunit with impressive selectivity over other proteasome subunits.[1]

Target	IC50 (nM)	Reference
Human LMP7 (β5i)	3.6 - 4.1	[1]
Human β5c	2519	[1]
Human LMP2 (β1i)	>10,000	[8]
Human MECL-1 (β2i)	>30,000	
Human β1c	>10,000	[8]
Human β2c	>10,000	[8]

Cellular Activity

In cellular assays, **M3258** effectively inhibits LMP7 and induces downstream effects in multiple myeloma and triple-negative breast cancer (TNBC) cell lines.

Cell Line	Assay	EC50 / IC50 (nM)	Reference
MM.1S	Cellular LMP7 Inhibition	3.4	[1]
MM.1S	Ubiquitinated Protein Accumulation	1980	[1]
MM.1S	Caspase 3/7 Activity (Apoptosis)	420	[1]
MM.1S	Cell Viability	367	[1]
U266B1	Cellular LMP7 Inhibition	Potent Inhibition	[1]
BCX-010 (TNBC)	LMP7 Proteolytic Activity	20	
SUM-149 PT (TNBC)	LMP7 Proteolytic Activity	210	
FC-IBC02 (TNBC)	LMP7 Proteolytic Activity	1210	
HCC1187 (TNBC)	LMP7 Proteolytic Activity	10	

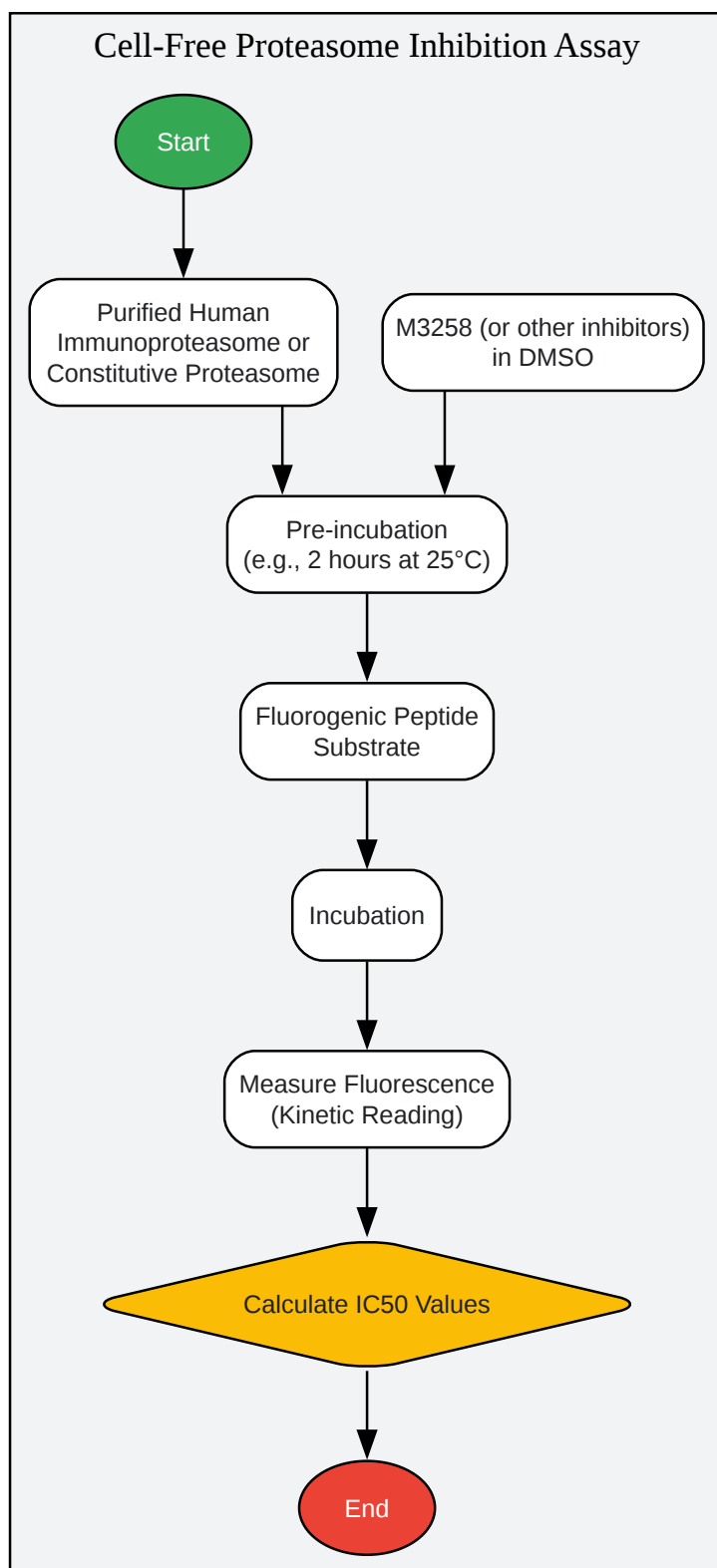
In Vivo Efficacy

M3258 has shown significant anti-tumor efficacy in various xenograft models of multiple myeloma and has been observed to modulate the tumor microenvironment in a model of TNBC.[\[1\]](#) It has demonstrated superior or comparable efficacy to the pan-proteasome inhibitors bortezomib and ixazomib in certain models.[\[3\]](#)

Experimental Protocols

Proteasome Subunit Inhibition Assay (Cell-Free)

This assay assesses the direct inhibitory activity of **M3258** on purified proteasome subunits.



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Figure 2: Workflow for cell-free proteasome inhibition assay.

Methodology:

- Purified human immunoproteasome (e.g., 0.25 nmol/L) or constitutive proteasome (e.g., 1.25 nmol/L) is pre-incubated with varying concentrations of **M3258** (typically diluted in DMSO) in an appropriate buffer (e.g., 20 mmol/L Tris pH 7.5, 0.03% SDS, 1 mmol/L EDTA) for 2 hours at 25°C.
- A fluorogenic peptide substrate specific for the subunit being assayed is added to initiate the reaction.
- The fluorescence intensity is measured over time using a plate reader.
- The rate of substrate cleavage is determined, and IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cellular LMP7 Activity Assay

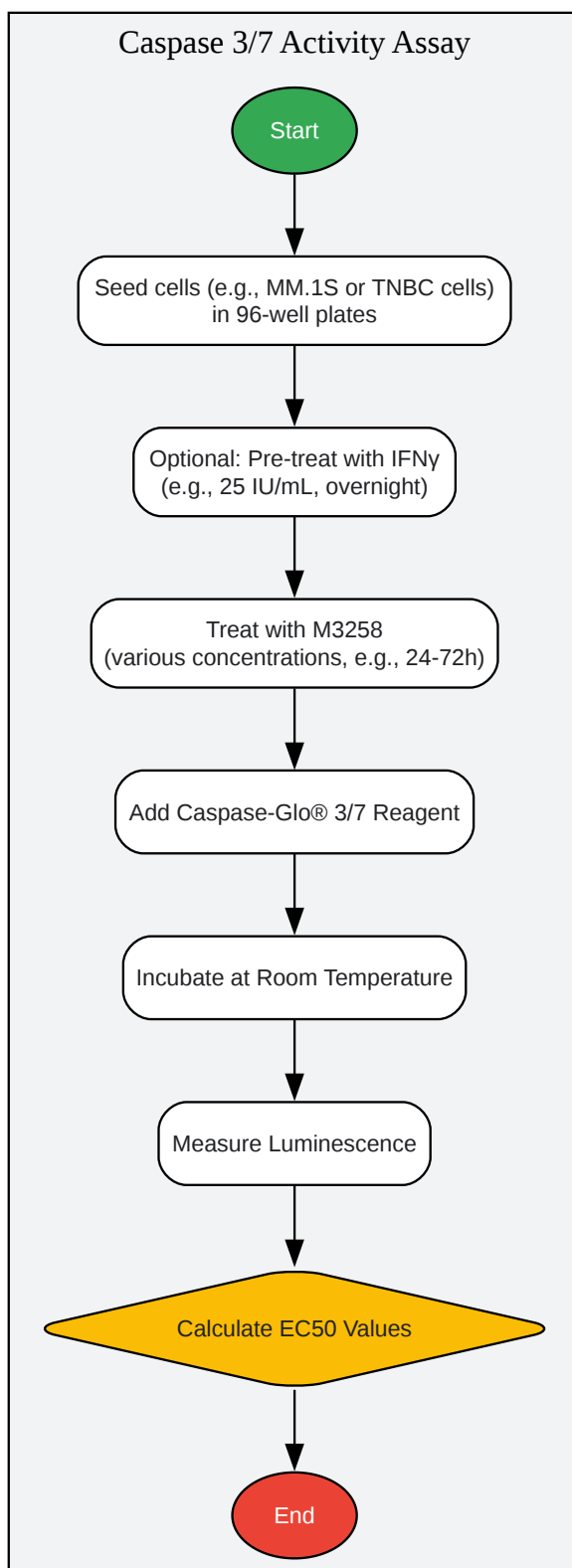
This assay measures the inhibition of LMP7 activity within intact cells.

Methodology:

- Human multiple myeloma cells (e.g., MM.1S) are seeded in 96-well plates.
- Cells are treated with a range of **M3258** concentrations for a specified time (e.g., 2 hours).
- A cell-permeable substrate that becomes fluorescent upon cleavage by LMP7 is added to the cells.
- The fluorescence is measured, and IC50 values are determined.

Caspase 3/7 Activity Assay (Apoptosis)

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.



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